![molecular formula C11H10N4OS B5671025 8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)
8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
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Overview
Description
The compound "8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione" belongs to a class of heterocyclic compounds known for their interesting chemical and biological properties. These compounds have been extensively studied for their potential in various applications, including their role in chemotherapeutic regimes due to their pronounced biological activities.
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps, including condensation, cyclization, and functionalization reactions. A typical approach for synthesizing such compounds involves starting from isatin derivatives or related indole precursors, followed by reactions with suitable reagents like thiosemicarbazides or hydrazine hydrate to introduce the triazino moiety (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of "8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione" features a fused heterocyclic system that includes indole and triazino components, contributing to its unique chemical properties. This structure has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, which confirm the presence of key functional groups and the overall molecular framework.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions, that enable the synthesis of a wide range of derivatives with diverse biological activities. Its reactivity is significantly influenced by the presence of the triazino moiety and the thione group, enabling the introduction of additional functional groups or the formation of new heterocyclic systems (Hamid, 2004).
Physical Properties Analysis
The physical properties of "8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione" and its derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can influence its application in various fields.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with biological targets, are key to understanding the utility of this compound in medicinal chemistry and other applications. Its heterocyclic structure provides a versatile scaffold for modifications that can enhance its biological activity or alter its physicochemical characteristics for specific applications.
- Kumar, R., Singh, T., Singh, H., Jain, S., & Roy, R. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione. EXCLI Journal, 13, 225-240. Link to paper.
- Hamid, H. (2004). Functionalised 1,2,4-Triazino[5,6-b]indoles. Journal of Chemical Research, 2004, 183-185. Link to paper.
properties
IUPAC Name |
8-methoxy-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-15-8-4-3-6(16-2)5-7(8)9-10(15)12-11(17)14-13-9/h3-5H,1-2H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHQNWOKQSHIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=NNC(=S)N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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